Lexanopadol

Description

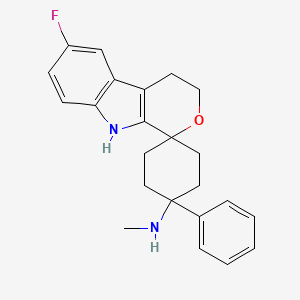

Structure

2D Structure

3D Structure

Properties

CAS No. |

1357348-09-4 |

|---|---|

Molecular Formula |

C23H25FN2O |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

6-fluoro-N-methyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine |

InChI |

InChI=1S/C23H25FN2O/c1-25-22(16-5-3-2-4-6-16)10-12-23(13-11-22)21-18(9-14-27-23)19-15-17(24)7-8-20(19)26-21/h2-8,15,25-26H,9-14H2,1H3 |

InChI Key |

AMXGKMSRYLZAEO-UHFFFAOYSA-N |

SMILES |

CNC1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 |

Canonical SMILES |

CNC1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GRT6006; GRT 6006; GRT-6006; GRT-13106G; GRT 13106G; GRT13106G; Lexanopadol. |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Binding Characteristics of Lexanopadol

Comprehensive Characterization of Lexanopadol's Affinity and Selectivity for ORL-1

Characterizing the affinity and selectivity of a compound like this compound for the ORL-1 receptor involves determining how strongly it binds to the receptor and how preferentially it binds to ORL-1 compared to other related receptors, such as the mu, delta, and kappa opioid receptors. High affinity indicates potent binding, while high selectivity suggests a lower likelihood of off-target effects mediated by other receptor subtypes.

Based on available information, this compound has been reported to be a selective agonist for the ORL-1 receptor, alongside the mu opioid receptor. muni.cz However, other descriptions characterize it more broadly as a non-selective opioid receptor agonist. google.comgoogle.comgoogleapis.com Detailed quantitative data specifically outlining this compound's binding affinity (e.g., Ki or IC50 values) and comprehensive selectivity profile across the entire panel of opioid receptors were not extensively detailed in the provided search results. For comparison, other ORL-1 ligands like MCOPPB have been reported with high potency and selectivity for the nociceptin (B549756) receptor, showing much weaker activity at mu, kappa, and delta opioid receptors, as indicated by pKi values. wikipedia.org J-113,397 is another compound noted for its high selectivity as an ORL-1 antagonist. wikipedia.org

Quantitative Radioligand Binding Studies and Determination of Equilibrium Constants

Quantitative radioligand binding studies are fundamental techniques used to determine the affinity of a compound for a receptor and to calculate equilibrium constants such as the dissociation constant (Kd) and the inhibition constant (Ki). These studies typically involve using a radiolabeled ligand that binds specifically to the receptor and then measuring the displacement of this radioligand by increasing concentrations of the test compound (in this case, this compound).

While crucial for a complete understanding of this compound's interaction with the ORL-1 receptor, specific data from quantitative radioligand binding studies, including determined Ki or Kd values for this compound at the ORL-1 receptor, were not found within the provided search results. Such studies would typically involve saturation binding experiments to determine receptor density (Bmax) and radioligand affinity (Kd), followed by competition binding experiments with this compound to determine its inhibition constant (Ki) against the radiolabeled ligand.

Competitive Binding Profiles with Endogenous Ligands and Other Opioid Receptor Subtypes

Analyzing the competitive binding profile of this compound involves assessing its ability to compete with endogenous ligands and known synthetic ligands for binding sites on the ORL-1 receptor and other opioid receptor subtypes (mu, delta, kappa). This provides insight into its relative affinity and selectivity.

The endogenous ligand for the ORL-1 receptor is nociceptin/orphanin FQ (N/OFQ). semanticscholar.orgwikipedia.org Studies evaluating this compound's ability to compete with radiolabeled N/OFQ for binding to the ORL-1 receptor would help confirm its affinity and mode of binding (e.g., competing for the orthosteric site). Furthermore, assessing its binding affinity at mu, delta, and kappa opioid receptors in competition binding assays with their respective ligands (e.g., DAMGO for mu, [D-Pen2, D-Pen5]-enkephalin (DPDPE) or ADL5859 for delta, U-69593 or ICI-204,448 for kappa) is essential for establishing its selectivity profile. wikipedia.orgwikipedia.orgwikipedia.orgciteab.comnih.govguidetopharmacology.orgfigshare.comgenscript.comresearchgate.netwikidoc.org

While this compound is reported to be a selective agonist for MOR and NOP muni.cz, or a non-selective opioid agonist google.comgoogle.comgoogleapis.com, specific detailed data from competitive binding experiments illustrating its full binding profile across the opioid receptor family were not available in the provided search results.

Exploration of Allosteric Modulation and Biased Agonism at the ORL-1 Receptor

Beyond simple orthosteric binding and agonism, the interaction of a ligand with a GPCR can involve allosteric modulation or biased agonism. Allosteric modulators bind to a site distinct from the orthosteric binding site and can positively or negatively influence the receptor's response to an orthosteric ligand, or even act as allosteric agonists. Biased agonism occurs when a ligand preferentially activates one signaling pathway downstream of a receptor over another (e.g., G protein signaling versus beta-arrestin recruitment).

Research into the allosteric modulation and biased agonism of this compound at the ORL-1 receptor would provide a more nuanced understanding of its pharmacological profile. For instance, studies could investigate if this compound's binding or efficacy at ORL-1 is altered by the presence of other molecules, or if it selectively promotes certain intracellular signaling cascades upon receptor activation. While biased agonism has been explored for other opioid ligands, such as oliceridine (B1139222) at the mu opioid receptor google.comgoogle.comgoogleapis.com and noribogaine (B1226712) at the kappa opioid receptor researchgate.netiiab.me, specific research findings detailing this compound's potential for allosteric modulation or biased agonism at the ORL-1 receptor were not present in the provided search results.

Signal Transduction and Intracellular Mechanisms Mediated by Lexanopadol

G-Protein Coupling and Effector Modulation

Opioid receptors, including the mu and kappa opioid receptors which are related to ORL-1, are known to couple predominantly to inhibitory G proteins, specifically the Gαᵢ/Gα₀ subtypes. wikidoc.orgbiorxiv.org Activation of Gαᵢ/Gα₀ leads to a cascade of intracellular events that primarily result in inhibitory effects on neuronal activity. mdpi.comwikidoc.org

Inhibition of Adenylate Cyclase Activity

A primary downstream effect of Gαᵢ/Gα₀ activation is the inhibition of adenylyl cyclase (AC). wikidoc.orgwikidoc.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). frontiersin.org By inhibiting AC, Lexanopadol, through its action on coupled opioid receptors, would lead to a decrease in intracellular cAMP levels. wikidoc.orgwikidoc.org Reduced cAMP levels can influence the activity of protein kinase A (PKA), a key enzyme involved in various cellular processes, including the modulation of ion channels and gene expression.

Data regarding the effect of opioid receptor activation on adenylate cyclase activity is well-established in the context of mu and kappa opioid receptors. For example, mu opioid receptor activation inhibits adenylyl cyclase activity. wikidoc.org While specific data for this compound's direct effect on AC was not found, its classification as an opioid receptor agonist, particularly with potential activity at mu receptors, strongly suggests this mechanism.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Agonist-induced stimulation of G protein-coupled receptors, including kappa opioid receptors, can result in the activation of mitogen-activated protein kinase (MAPK) pathways. wikidoc.org These pathways are crucial for transducing extracellular signals into intracellular responses and are involved in various cellular functions, including cell growth, differentiation, and apoptosis. duke.edu Specific MAPK family members implicated in opioid receptor signaling include extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK). wikidoc.orgduke.edu Activation of p38 MAPK, for instance, has been shown to be necessary for certain kappa opioid receptor-dependent behaviors. wikidoc.org While direct evidence linking this compound specifically to MAPK pathway activation was not found, its activity at opioid receptors suggests a potential for such modulation, consistent with the known signaling of this receptor class.

Regulation of Ion Channel Conductance (e.g., K⁺ and Ca²⁺ channels)

Opioid receptor activation, mediated by Gαᵢ/Gα₀ subunits, also directly modulates the activity of various ion channels, particularly potassium (K⁺) and calcium (Ca²⁺) channels. wikidoc.orgice-biosci.comopenneurologyjournal.com Activation of inwardly-rectifying potassium channels (GIRKs) by the Gβγ subunits leads to an increase in potassium conductance, causing efflux of K⁺ ions and hyperpolarization of the neuronal membrane. mdpi.comwikidoc.orgimrpress.com This hyperpolarization makes the neuron less excitable, contributing to the inhibitory effects of opioid agonists.

Conversely, opioid receptor activation can inhibit voltage-gated calcium channels, particularly N-type calcium channels, via Gβγ subunits. mdpi.comwikidoc.orgopenneurologyjournal.com Inhibition of calcium influx reduces the release of neurotransmitters from presynaptic terminals, further contributing to the analgesic and inhibitory effects. openneurologyjournal.com While specific data on this compound's direct modulation of ion channels was not identified, its action as an opioid receptor agonist implies these mechanisms are likely involved in its cellular effects, consistent with the established signaling of this receptor family.

Receptor Internalization and Trafficking Dynamics

Prolonged exposure to opioid agonists can lead to receptor desensitization and internalization. wikidoc.org This process involves the translocation of the receptor from the cell surface to intracellular compartments, such as endosomes, which can regulate the receptor's signaling capacity. biorxiv.orgwikidoc.org Beta-arrestins play a crucial role in opioid receptor internalization by binding to phosphorylated receptors and facilitating their recruitment into clathrin-coated pits for endocytosis. wikidoc.orgwikidoc.org Receptor internalization is considered a mechanism contributing to the development of tolerance to opioid effects with chronic use. wikidoc.org While the extent and specific mechanisms of this compound-induced receptor internalization were not detailed in the search results, it is a common regulatory mechanism for GPCRs, including opioid receptors, upon agonist activation. biorxiv.orgwikidoc.orgwikidoc.org

Preclinical Investigations of Lexanopadol S Pharmacological Effects

In Vitro Pharmacological Models for Functional Characterization

In vitro studies employ cell-based systems to characterize the functional effects of Lexanopadol at a molecular and cellular level. These models provide insights into the compound's interaction with specific targets and the resulting intracellular signaling events.

Cell Line-Based Functional Assays (e.g., GTPγS binding, cAMP accumulation)

Cell lines are widely used in pharmacological research due to their ease of culture and scalability. Functional assays in these cell lines help to determine the potency and efficacy of compounds at target receptors.

GTPγS binding assays are a common method to assess the activation of G protein-coupled receptors (GPCRs) by measuring the binding of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS or Eu-GTPγS, to G proteins in cell membranes nih.govcreative-bioarray.comrevvity.com. This assay directly measures the functional consequence of receptor occupancy at an early stage of the signaling cascade creative-bioarray.com. It can be used to determine the potency (EC₅₀) and efficacy (Emax) of agonists and can also detect the activity of antagonists and inverse agonists nih.govcreative-bioarray.com. The assay typically involves incubating cell membranes expressing the target GPCR with labeled GTPγS in the presence of the test compound, followed by measuring the bound label nih.govcreative-bioarray.comrevvity.com. While primarily used for Gi/o-coupled receptors, modified assays can be applied to other G proteins nih.govrevvity.com.

cAMP accumulation assays are another key tool for evaluating GPCR activity, particularly for receptors coupled to Gs or Gi proteins, which either stimulate or inhibit adenylyl cyclase, respectively genomax.com.sgcreativebiomart.net. Changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels can be measured using various methods, including those involving radioactive labeling (e.g., ³H-adenine) or homogeneous assay formats creativebiomart.netnih.govnih.gov. For Gs-coupled receptors, agonist binding leads to increased cAMP levels, while for Gi-coupled receptors, agonists inhibit the forskolin-stimulated accumulation of cAMP genomax.com.sgcreativebiomart.net. These assays can be performed in various formats, including 96-, 384-, and 1536-well plates, making them suitable for high-throughput screening creativebiomart.netnih.gov. Data from these assays can provide information on the potency and efficacy of compounds, as well as distinguish between agonists, antagonists, and inverse agonists creativebiomart.netnih.gov.

While specific data for this compound in these cell line-based assays were not extensively detailed in the provided search results, these assay types represent standard methods employed in the preclinical characterization of compounds targeting GPCRs, which include opioid receptors relevant to pain pathways nih.govgenomax.com.sg.

In Vivo Animal Models for Systemic Pharmacological Evaluation

In vivo studies using animal models are essential for evaluating the systemic pharmacological effects of this compound, including its anti-nociceptive efficacy and potential effects in complex disease states like chronic pain, inflammation, and spasticity. These models aim to mimic aspects of human conditions to assess the compound's therapeutic potential in a living organism frontiersin.orgnih.gov.

Models of Acute Nociception and Anti-Nociceptive Efficacy

Models of acute nociception are used to assess a compound's ability to block the immediate response to a painful stimulus. These models typically involve applying a brief, noxious stimulus and measuring a reflexive behavioral response.

Common acute pain models include the tail-flick test and the hot-plate test, which measure thermal nociception, and the formalin test, which assesses both acute and inflammatory pain components frontiersin.orgnih.govmdpi.compharmaron.comd-nb.info. The acetic acid-induced writhing model is another common test for evaluating analgesic activity pharmaron.com. These models provide a rapid assessment of a compound's anti-nociceptive properties.

While the search results mentioned that nociceptin (B549756), an endogenous ligand for a receptor related to opioid receptors, has shown antinociceptive effects in models like the tail flick test newdrugapprovals.org, specific data for this compound's performance in these acute nociception models were not provided. However, these models are standard for initial in vivo analgesic screening.

Investigations in Models of Chronic Pain States, Including Neuropathic Pain

Chronic pain, particularly neuropathic pain, is a significant clinical challenge, and animal models have been developed to replicate aspects of these complex conditions frontiersin.orgscielo.brumich.edu. These models often involve nerve injury or chronic inflammation, leading to persistent pain-like behaviors.

Models of neuropathic pain include surgical procedures that cause nerve damage, such as the chronic constriction injury (CCI) model, spinal nerve ligation (SNL) model, and spared nerve injury (SNI) model mdpi.comscielo.brcriver.comconductscience.com. These models aim to induce mechanical and thermal hypersensitivity (allodynia and hyperalgesia) and spontaneous pain behaviors that are characteristic of neuropathic pain in humans mdpi.comscielo.brcriver.com. Chemotherapy-induced peripheral neuropathy models are also used to study nerve damage caused by certain drugs mdpi.comscielo.br.

Models of chronic inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan injection, produce sustained inflammation and associated pain behaviors nih.govmdpi.compharmaron.comd-nb.info. These models are used to study the mechanisms of inflammatory pain and evaluate the efficacy of potential analgesics nih.govmdpi.comd-nb.info.

The search results indicated that nociceptin has shown antinociceptive action in models for neuropathic pain and that its activity increases after axotomy of spinal nerves, in contrast to conventional opioids newdrugapprovals.org. This suggests that compounds acting on related pathways, like this compound, might be investigated in such models. While specific data on this compound in these chronic pain models were not detailed, these models are crucial for evaluating compounds intended for the treatment of persistent pain conditions.

Exploratory Studies in Animal Models of Inflammation and Spasticity

Beyond pain, preclinical studies may explore the effects of compounds in animal models of inflammation and spasticity, given the potential overlap in underlying mechanisms or co-occurrence of these conditions with pain.

Animal models of inflammation involve inducing an inflammatory response, often through the injection of irritants like carrageenan or CFA, or by other means that mimic inflammatory diseases nih.govpharmaron.comd-nb.infonih.gov. These models allow for the assessment of a compound's anti-inflammatory properties by measuring parameters such as edema, cytokine levels, or inflammatory cell infiltration nih.govpharmaron.comnih.gov.

Spasticity, characterized by involuntary muscle contractions, is often associated with neurological conditions like spinal cord injury nih.govmiragenews.comnih.gov. Animal models of spasticity aim to replicate aspects of this motor disorder to study its mechanisms and evaluate potential treatments nih.govmiragenews.comnih.gov. These models may involve spinal cord injury or genetic modifications nih.govmiragenews.comfrontiersin.org. Research in this area is less extensive compared to pain models nih.govnih.gov.

While the search results did not provide specific data on this compound in models of inflammation or spasticity, these exploratory studies can reveal additional therapeutic potential or provide a more comprehensive understanding of the compound's pharmacological profile in related conditions.

Assessment of Neurobiological Effects Beyond Pain, Including Affective and Cognitive Domains

Preclinical studies on NOP receptor ligands, including compounds like SB-612,111 (a selective ORL-1 antagonist), have indicated effects on affective states such as depression and anxiety in animal models. nih.govwikipedia.orgnih.gov The widespread distribution of the NOP receptor in brain regions associated with emotional behavior, such as the amygdala and serotoninergic raphe nuclei, supports a role for this system in mood regulation. psu.edumdpi.com

Furthermore, the N/OFQ-NOP receptor pathway has been implicated in learning and memory processes in animal studies, demonstrating both positive and negative roles depending on the specific aspect of cognition being examined. wikipedia.orgnewdrugapprovals.org For instance, some studies suggest that nociceptin can impair spatial learning. wikipedia.org The presence of ORL-1 receptors in areas like the hippocampus and thalamus, known to be involved in memory and cognitive function, aligns with these findings. nih.govmdpi.com

While specific detailed research findings on this compound's direct effects on affective and cognitive domains in preclinical species were not extensively available in the provided search results, the known involvement of its target, the NOP receptor, in these processes suggests a potential area of investigation for this compound.

Neuroanatomical Distribution and Receptor Localization in Preclinical Species

The NOP receptor is widely distributed throughout the central nervous system and in various peripheral organs in both humans and animal species. nih.govnih.govmdpi.com This broad distribution underlies the diverse physiological roles attributed to the NOP-N/OFQ system. nih.govpsu.edu

Mapping of ORL-1 Receptor Distribution and this compound Binding in Brain Regions and Spinal Cord

Studies employing techniques such as in situ hybridization, immunohistochemistry, and autoradiography have mapped the distribution of ORL-1 receptor mRNA and binding sites in preclinical species, particularly rodents. nih.govmdpi.com The distribution of ORL-1 mRNA and binding sites generally aligns, suggesting the receptor is primarily located on local neuronal circuits. nih.govpsu.edu

Key brain regions exhibiting significant ORL-1 receptor expression include cortical areas, olfactory regions, limbic structures (such as the hippocampus and amygdala), and the thalamus. nih.govpsu.edumdpi.com The receptor is also found throughout the brainstem in areas like the central periaqueductal gray, substantia nigra, and various sensory and motor nuclei. nih.govpsu.edu In the spinal cord, ORL-1 receptors are present in both the dorsal and ventral horns. nih.govpsu.edu Notably, regions such as the caudate-putamen and cerebellum are largely devoid of ORL-1 receptors. nih.govpsu.edu

While the provided search results confirm this compound's high affinity for the ORL-1 receptor, detailed mapping of this compound's specific binding sites across different brain regions and the spinal cord in preclinical species was not available. newdrugapprovals.org However, given its affinity for the ORL-1 receptor, its binding pattern would be expected to largely mirror the distribution of this receptor.

A summary of ORL-1 receptor distribution in the central nervous system of preclinical species is presented below:

| Region | Sub-regions | ORL-1 Receptor Presence |

| Forebrain | Cortical areas, Olfactory regions, Limbic structures (Hippocampus, Amygdala), Thalamus | Widely expressed |

| Brainstem | Central periaqueductal gray, Substantia nigra, Sensory and motor nuclei | Widely expressed |

| Spinal Cord | Dorsal horn, Ventral horn | Present |

| Other Regions | Hypothalamus, Habenulae, Dorsal raphe, Locus coerceuleus, Pituitary gland | Present |

| Regions with Low/No Expression | Caudate-putamen, Cerebellum | Largely devoid |

Co-localization Studies with Other Neurotransmitter Systems and Receptors

Understanding the co-localization of ORL-1 receptors with other neurotransmitter systems and receptors provides insight into the functional interactions and downstream effects of NOP receptor activation or blockade by compounds like this compound.

The ORL-1 receptor is structurally homologous to the mu (), delta (), and kappa () opioid receptors. sigmaaldrich.comnih.govnewdrugapprovals.org However, despite this structural similarity, the ORL-1 receptor and the classical opioid receptors generally exhibit differential cellular localization. nih.gov Studies using double-label immunohistochemistry have shown a general lack of co-localization of mu opioid receptors (MOR) and ORL-1 receptor immunoreactivity in key pain processing regions, including the dorsal root ganglia, spinal cord superficial laminae, periaqueductal gray, nucleus raphe magnus, gigantocellular reticular nucleus, and nucleus of the solitary tract. nih.gov This differential distribution is consistent with the distinct pharmacological profiles of ORL-1 and MOR receptor agonists. nih.gov

While direct co-localization studies specifically involving this compound were not found, research on the NOP receptor indicates its interaction with various neurotransmitter systems. Activation of the NOP receptor can modulate the release of neurotransmitters such as serotonin, noradrenaline, and glutamate. mdpi.com The presence of ORL-1 receptors in aminergic nuclei and serotoninergic raphe nuclei further suggests potential interactions with these systems. psu.edu Additionally, the NOP system has been shown to influence glial cell functions, including astrocytes and microglial cells, which play roles in neuroinflammation and neuronal support. frontiersin.org For instance, N/OFQ has been shown to attenuate spinal cord astrocyte activation and inhibit pro-inflammatory cytokine production by astrocytes via ORL-1 receptors expressed on these cells. frontiersin.org

These co-localization patterns and functional interactions highlight the complex neuromodulatory role of the NOP receptor system, which this compound targets, and suggest potential mechanisms through which this compound might exert effects beyond pain, including influencing affective states and cognitive processes through interactions with various neuronal and glial populations and neurotransmitter systems.

Structure Activity Relationships Sar and Medicinal Chemistry Efforts on Lexanopadol

Identification of Key Pharmacophoric Elements Critical for ORL-1 Agonism

The chemical structure of Lexanopadol is (1r,4r)-6'-fluoro-N-methyl-4-phenyl-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4-b]indol]-4-amine. medkoo.com Analysis of this structure and related compounds has highlighted several key pharmacophoric elements essential for high-affinity binding and potent agonism at the ORL-1 receptor.

A crucial component of the this compound scaffold is the spirocyclic core, which rigidly holds the key interacting moieties in a specific three-dimensional orientation. The basic nitrogen atom in the cyclohexane (B81311) ring is a critical feature for interaction with the ORL-1 receptor, likely forming an ionic bond with an acidic residue in the receptor's binding pocket. The N-methyl substituent on this nitrogen also plays a role in modulating potency and selectivity.

Design, Synthesis, and Pharmacological Evaluation of this compound Analogs

The development of this compound was part of a lead optimization program that explored various modifications to a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine scaffold. This research led to the discovery of Cebranopadol, a compound structurally related to this compound. nih.gov The structure-activity relationship (SAR) studies in this series provided valuable insights into the effects of different substituents on ORL-1 and other opioid receptor activities.

Systematic modifications were made to several parts of the lead molecule. For instance, substitution on the indole (B1671886) ring was explored to enhance potency and modulate the pharmacokinetic properties of the compounds. The introduction of a fluorine atom at the 6'-position, as seen in this compound, was found to be beneficial for its activity.

Variations of the substituent on the basic nitrogen atom were also investigated. While this compound possesses an N-methyl group, other analogs with different alkyl groups were synthesized and evaluated. These changes influenced the compounds' affinity and efficacy at the ORL-1 receptor, as well as their selectivity over classical opioid receptors (mu, delta, and kappa). The pharmacological data for a selection of these analogs are presented in the table below, illustrating the impact of these structural modifications.

| Compound | R Group (on Nitrogen) | Indole Substitution | ORL-1 Ki (nM) | μ-Opioid Ki (nM) |

|---|---|---|---|---|

| Analog 1 | -H | -H | Data not available | Data not available |

| This compound (GRT6006) | -CH3 | 6'-F | Data not available | Data not available |

| Cebranopadol (GRT-6005) | -CH3 | 6'-F | 0.6 | 0.9 |

| Analog 2 | -CH2CH3 | 6'-F | Data not available | Data not available |

Computational Chemistry Approaches to Elucidate Ligand-Receptor Interactions and Inform Drug Design

Computational chemistry has been instrumental in understanding the binding of ligands like this compound to the ORL-1 receptor. Homology modeling has been a key technique used to construct three-dimensional models of the ORL-1 receptor, often based on the crystal structures of related G protein-coupled receptors (GPCRs) such as rhodopsin or the classical opioid receptors. nih.gov

These models have been employed in molecular docking studies to predict the binding pose of this compound and its analogs within the ORL-1 receptor's binding site. Such studies have helped to rationalize the observed SAR data. For example, docking simulations can visualize the ionic interaction between the protonated amine of the ligand and key acidic residues in the receptor, such as aspartic acid. They can also illustrate the hydrophobic interactions of the phenyl and indole moieties with nonpolar pockets within the receptor.

Furthermore, molecular dynamics simulations have been used to explore the dynamic nature of the ligand-receptor complex, providing insights into the conformational changes that occur upon ligand binding and receptor activation. These computational approaches have been crucial in guiding the rational design of new analogs with improved affinity, selectivity, and functional properties.

Development of Molecular Probes and Research Tools Based on the this compound Scaffold

The development of selective and high-affinity ligands for a specific receptor often paves the way for the creation of valuable research tools. The this compound scaffold, with its potent and selective agonism for the ORL-1 receptor, represents a promising template for the design of molecular probes.

While specific examples of molecular probes derived directly from this compound are not extensively documented in the public domain, the general strategy for creating such tools would involve modifying the this compound structure to incorporate a reporter group. This could be a radioactive isotope (e.g., tritium (B154650) or carbon-14) for use in radioligand binding assays to study receptor distribution and density, or a fluorescent tag for use in cellular imaging experiments to visualize receptor localization and trafficking.

The development of such probes is critical for advancing our understanding of the physiological and pathophysiological roles of the ORL-1 receptor. These tools would enable more detailed in vitro and in vivo studies, facilitating the further exploration of the therapeutic potential of targeting this receptor system.

Interactions with Other Receptor Systems and Pharmacological Cross Talk

Synergistic and Antagonistic Interactions with Mu Opioid Receptors

The mu-opioid receptor (MOR) is a primary target for many clinically used opioid analgesics, mediating effects such as pain relief, euphoria, and respiratory depression. uin-malang.ac.idwikidoc.org Ligands can interact with the MOR as agonists, partial agonists, or antagonists, leading to a range of functional outcomes. wikidoc.org Synergistic interactions with MORs would imply that the combined effect of Lexanopadol and another compound targeting the MOR is greater than the sum of their individual effects. Antagonistic interactions, conversely, would involve this compound blocking or reducing the effects of a MOR agonist. The complexity of MOR signaling, including coupling to different G proteins and recruitment of β-arrestin, can influence the synergistic or antagonistic potential of a ligand. wikidoc.org While this compound is known to interact with opioid receptors, specific data detailing its synergistic or antagonistic interactions solely with the mu opioid receptor were not identified in the available search results.

Methodological Advancements and Innovative Approaches in Lexanopadol Research

Development of Novel In Vitro Assays for High-Throughput Screening of ORL-1 Ligands

The discovery and characterization of ORL-1 ligands like Lexanopadol rely heavily on high-throughput screening (HTS) platforms. As the ORL-1 receptor is a G protein-coupled receptor (GPCR), many innovative assays developed for this large receptor family are directly applicable to this compound research. physiology.orgmdpi.comnih.gov Early functional assays for GPCRs typically measured the generation of second messengers, but recent developments have provided more complex and physiologically relevant methods. physiology.org

Modern HTS assays have moved beyond simple binding affinity to measure functional outcomes of receptor activation. These can be broadly categorized:

Second Messenger Assays: These assays remain a staple, detecting changes in intracellular signaling molecules following receptor activation. For the Gi/Go-coupled ORL-1 receptor, this often involves measuring the inhibition of cyclic AMP (cAMP).

Protein-Protein Interaction Assays: A significant advancement is the ability to directly measure the interaction between the ORL-1 receptor and its signaling partners in real-time. Technologies like Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are used to monitor the recruitment of G proteins or β-arrestins to the receptor upon ligand binding. physiology.orgmdpi.com The NanoLuc Binary Technology (NanoBiT) is another powerful complementation assay used to profile these specific GPCR-G protein interactions. physiology.org

Receptor Internalization Assays: Ligand-induced receptor internalization is another key functional measure. These assays often use tagged receptors and imaging techniques to quantify the movement of receptors from the cell surface into the interior of the cell after activation by a ligand like this compound.

Label-Free Assays: Technologies such as dynamic mass redistribution (DMR) and cellular impedance assays measure global cellular responses downstream of receptor activation, providing an integrated readout of receptor signaling without the need for genetic modification or specific labels.

These assays allow for the rapid screening of large compound libraries to identify novel ORL-1 ligands and to characterize the signaling profile of known compounds like this compound, differentiating between full agonists, partial agonists, and antagonists. biorxiv.org

| Assay Type | Principle | Information Gained | Relevance to this compound Research |

| BRET/FRET | Measures proximity between a donor and acceptor molecule (e.g., tagged receptor and G protein) via energy transfer. physiology.org | Real-time kinetics of protein-protein interactions (e.g., G protein or β-arrestin recruitment). | Delineates the specific signaling pathways activated by this compound (G protein vs. β-arrestin), identifying potential for biased agonism. |

| cAMP Assays | Quantifies the level of the second messenger cyclic AMP, which is inhibited by the activation of Gi/Go-coupled receptors like ORL-1. | Measures the potency and efficacy of a ligand in initiating the primary G protein signaling cascade. | Determines this compound's ability to activate the canonical ORL-1 signaling pathway. |

| Tango Assay | A protease cleavage assay that monitors GPCR-β-arrestin interaction, leading to the release of a transcription factor and expression of a reporter gene. mdpi.com | Quantifies ligand-induced β-arrestin recruitment. | Assesses the potential for this compound to induce receptor desensitization and internalization. |

| In Vitro Luminescence Assays (e.g., IGNiTR) | Utilizes reconstitution of split bioluminescent enzymes to report on the agonist-induced active conformation of the GPCR. biorxiv.org | Confirms a ligand's ability to induce the specific conformational change required for receptor activation. | Validates that this compound effectively activates the ORL-1 receptor and differentiates its efficacy from other ligands. biorxiv.org |

Refined Animal Models for Deeper Investigation of ORL-1 System Functions and Therapeutic Potential

While in vitro assays provide crucial molecular data, understanding the physiological effects of this compound requires robust in vivo animal models. Research on the ORL-1 system has benefited from the development of refined animal models that allow for a more detailed investigation of its role in complex processes like pain, anxiety, and addiction. mdpi.compainweek.org

Genetically Modified Models: The development of ORL-1 receptor knockout mice has been instrumental. metajournal.com These animals allow researchers to confirm that the effects of a compound like this compound are indeed mediated by the ORL-1 receptor. Comparing the behavioral and physiological responses of knockout mice to wild-type mice after drug administration provides definitive evidence of on-target activity. Furthermore, studies using knockout models for the classical opioid receptors (mu, delta, and kappa) have helped to investigate the interaction and functional opposition between the ORL-1 system and the traditional opioid systems. researchgate.net

Disease-Specific Models: Standard preclinical models of disease are adapted to study the therapeutic potential of ORL-1 ligands. For pain research, these include models of:

Inflammatory Pain: Induced by injecting agents like carrageenan or complete Freund's adjuvant (CFA) into the paw, which causes inflammation and hyperalgesia. mdpi.com

Neuropathic Pain: Often created by nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), to mimic chronic pain states in humans.

Orofacial Pain: These models use inflammatory agents or nerve injury in the facial region to study conditions like temporomandibular disorders. nih.govnih.govfrontiersin.org

Behavioral Models: To investigate the role of the ORL-1 system in mood and stress, researchers utilize established behavioral paradigms. For example, the elevated plus maze and light-dark box tests are used to assess anxiety-like behaviors in rodents, while the forced swim test is used to model depressive-like states. These models are essential for evaluating the potential anxiolytic or antidepressant effects of this compound.

The refinement of these models, including better alignment with human disease characteristics and the use of genetic tools, enhances the translational value of preclinical findings in this compound research. nih.govnih.gov

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate this compound's Actions

"Omics" technologies provide a systems-level, unbiased view of the molecular changes induced by a drug, moving beyond a single signaling pathway to capture a global picture of its effects. The application of genomics, proteomics, and metabolomics is critical for deeply elucidating the mechanisms of action of this compound. nih.govyoutube.com

Genomics and Transcriptomics: These approaches analyze the expression of genes and their transcripts (RNA). Using techniques like RNA-sequencing (RNA-seq), researchers can identify which genes are upregulated or downregulated in specific cells or tissues following treatment with this compound. This can reveal the downstream signaling networks and cellular processes modulated by ORL-1 receptor activation and help identify novel therapeutic indications or potential off-target effects. This "GPCRomics" approach is key to discovering and characterizing the functional importance of receptors like ORL-1 in health and disease. nih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins. Using mass spectrometry-based techniques, researchers can identify the "interactome" of the ORL-1 receptor—the full set of proteins that it interacts with inside the cell. thermofisher.comnih.gov This can uncover novel signaling partners and regulatory proteins. Furthermore, quantitative proteomics can measure how the levels of thousands of proteins change in response to this compound, providing insight into the cellular pathways being altered. mdpi.com

Metabolomics: This field involves the comprehensive analysis of metabolites (small molecules like lipids, amino acids, and sugars) within a biological system. By comparing the metabolic profiles of cells or biofluids (e.g., plasma, cerebrospinal fluid) from treated versus untreated subjects, researchers can identify biomarkers of this compound's activity. This can help to understand the drug's impact on systemic physiology and metabolic pathways. mdpi.com

| Omics Technology | Approach | Application in this compound Research |

| Transcriptomics | RNA-sequencing (RNA-seq) to quantify gene expression. nih.gov | Identifies genes and pathways regulated by ORL-1 activation, revealing downstream effects of this compound on cellular function. |

| Proteomics | Mass spectrometry (LC-MS/MS) to identify and quantify proteins. thermofisher.commdpi.com | Characterizes the ORL-1 receptor interactome and quantifies global changes in protein expression following this compound treatment. |

| Metabolomics | Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to profile small molecule metabolites. mdpi.com | Discovers metabolic biomarkers associated with this compound's therapeutic action or potential side effects. |

Together, these omics approaches provide a powerful, multi-layered understanding of this compound's biological impact, from gene expression to protein function and metabolic consequences. youtube.com

Utilization of Advanced Neuroimaging Techniques for Preclinical Studies of Receptor Activation and Brain Function

Advanced neuroimaging techniques allow for the non-invasive visualization and quantification of drug-receptor interactions and their functional consequences in the living brain. For a centrally-acting compound like this compound, techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are invaluable. nih.gov

Positron Emission Tomography (PET): PET imaging requires the development of a radiolabeled version of a ligand that binds specifically to the target receptor. nih.gov For the ORL-1 system, a PET radiotracer would allow researchers to:

Map the precise distribution and density of ORL-1 receptors throughout the brain.

Quantify the degree to which this compound occupies ORL-1 receptors at different concentrations (receptor occupancy studies). This is crucial for linking drug exposure to target engagement.

Observe changes in receptor availability in different disease states. Two radioligands for the NOP receptor (ORL-1) have already been tested in humans as neuroimaging agents. ingentaconnect.com

Functional Magnetic Resonance Imaging (fMRI): fMRI measures brain activity by detecting changes in blood flow (the BOLD, or blood-oxygen-level-dependent, signal). In preclinical studies, fMRI can be used to identify the brain regions and neural circuits that are activated or deactivated by this compound. This provides a dynamic map of the drug's functional impact on the brain.

Simultaneous PET/MRI: The integration of PET and MRI into a single scanner is a major technological leap. snmjournals.orgoncodesign.comsnmjournals.org This allows for the simultaneous measurement of receptor occupancy (PET) and the resulting changes in brain activity (fMRI). cubresa.com For this compound research, this powerful combination can directly link the engagement of ORL-1 receptors in specific brain regions to the modulation of neural circuit function, providing a comprehensive understanding of its mechanism of action. snmjournals.org This approach offers superior spatial and temporal coregistration, ensuring that the molecular and functional data are captured under identical physiological conditions. snmjournals.org

These advanced imaging techniques bridge the gap between molecular pharmacology and systems-level neuroscience, providing critical insights into how this compound acts on the brain to produce its therapeutic effects.

Translational Research Perspectives and Future Directions

Bridging Preclinical Findings to Form Mechanistic Hypotheses for Potential Therapeutic Applications

Preclinical studies serve as the bedrock, providing fundamental data concerning a compound's pharmacological activity and potential therapeutic utility. Lexanopadol's preclinical profile as a potent agonist at both the ORL-1 and mu opioid receptors suggests its potential in pain therapy ncats.iomedkoo.com. The ORL-1 receptor is extensively distributed throughout the brain and spinal cord and is involved in a variety of physiological and pathophysiological processes, including nociception, cognitive functions like learning and memory, and affective states such as anxiety newdrugapprovals.orgnih.gov. The endogenous ligand for the ORL-1 receptor is the peptide nociceptin (B549756) (orphanin FQ) newdrugapprovals.org.

Preclinical evidence indicates that targeting ORL-1 receptors may yield synergistic effects when combined with mu receptor activation, potentially enhancing this compound's therapeutic effectiveness in pain management ncats.io. The ORL-1 receptor shares homology with the mu, kappa, and delta opioid receptors newdrugapprovals.org. Activation of the ORL-1 receptor by nociceptin results in the inhibition of adenylate cyclase through coupling with Gi/o proteins newdrugapprovals.org. While nociceptin has exhibited both pronociceptive and hyperalgesic effects in certain animal models, it has also demonstrated antinociceptive actions, particularly following intrathecal administration newdrugapprovals.org. Notably, the antinociceptive effect of nociceptin has been observed in models of neuropathic pain, where its activity increases after spinal nerve axotomy, a contrast to conventional opioids whose activity diminishes under these conditions newdrugapprovals.org. These preclinical observations support the hypothesis that ORL-1 agonism, either alone or in conjunction with mu agonism, could be beneficial for different types of pain, including neuropathic pain ncats.iomedkoo.comnewdrugapprovals.org.

Furthermore, the involvement of the ORL-1 receptor extends beyond pain to encompass processes such as learning and memory, audition, and anxiety newdrugapprovals.orgnih.gov. Preclinical studies have also suggested an anxiolytic effect of nociceptin newdrugapprovals.org. These broader roles of the ORL-1 system hint at potential therapeutic applications for this compound or other ORL-1 agonists in conditions beyond pain, thereby generating mechanistic hypotheses for future investigation.

Identification and Validation of Preclinical Biomarkers for ORL-1 System Modulation

The identification and validation of preclinical biomarkers are essential for monitoring the engagement and modulation of the ORL-1 system by compounds like this compound and for predicting potential clinical outcomes. Biomarkers can encompass molecular, cellular, or physiological indicators that reflect the activity of the target receptor or its downstream signaling pathways.

Given that ORL-1 receptor activation is coupled to Gi/o proteins and inhibits adenylate cyclase newdrugapprovals.org, downstream signaling molecules within this pathway could potentially serve as biomarkers. Changes in the levels or activity of adenylate cyclase, cyclic AMP (cAMP), or activated Gi/o proteins in relevant tissues (e.g., spinal cord, brain regions involved in pain processing) following administration of this compound could indicate engagement of the ORL-1 receptor.

Moreover, the distribution of ORL-1 receptors in various brain regions and the spinal cord newdrugapprovals.orgnih.gov suggests that imaging techniques or analysis of tissue samples from preclinical models could aid in identifying biomarkers related to receptor occupancy or alterations in receptor expression levels. Studies have confirmed the presence and functionality of NOP receptors in human dorsal root ganglion neurons, reinforcing their relevance as a target for pain treatment nih.gov.

Behavioral endpoints in preclinical pain models, such as responses to thermal or mechanical stimuli, or measures of pain-related behaviors like reduced physical activity or social withdrawal, can also function as functional biomarkers reflecting the in vivo efficacy of ORL-1 modulation frontiersin.org. Changes in these behaviors following treatment with this compound could indicate successful modulation of pain pathways involving the ORL-1 receptor.

Validated preclinical biomarkers are critical for informing the design of clinical trials, stratifying patients, and assessing treatment response in subsequent translational studies.

Exploration of Polypharmacology and Multi-Target Approaches Leveraging this compound's Mechanism

This compound's activity as both an ORL-1 and mu opioid receptor agonist serves as an example of a polypharmacological approach ncats.iomedkoo.com. Polypharmacology, defined as a single drug interacting with multiple biological targets, is increasingly recognized as a valuable strategy in drug discovery, particularly for complex diseases influenced by multiple pathways nih.govfrontiersin.orgscielo.org.mxnih.gov. Targeting multiple relevant receptors concurrently can potentially lead to enhanced efficacy, a reduction in side effects compared to highly selective agents, or the ability to address multiple facets of a disease nih.govfrontiersin.org.

The potential synergistic effects between ORL-1 and mu receptor activation demonstrated by this compound in pain treatment underscore the advantages of this multi-target approach ncats.io. While mu opioid agonists are effective analgesics, they are associated with significant adverse effects, including respiratory depression, constipation, and addiction liability google.commdpi.com. Modulating the ORL-1 system in parallel with the mu system may offer a means to achieve potent analgesia with an improved safety profile nih.gov. Some research suggests that NOP receptor activation may modulate the pain-relieving and addictive properties of MOR agonists nih.gov. For instance, cebranopadol, another agonist with activity at both NOP and mu opioid receptors, has demonstrated robust analgesic efficacy with potentially reduced adverse effects in preclinical and clinical studies nih.govmdpi.com.

Multi-target approaches leveraging this compound's mechanism could also involve combination therapies with other analgesics or drugs targeting different pain mechanisms, although the focus here remains on the compound itself. The inherent polypharmacology of this compound as a dual ORL-1/mu agonist is a key aspect of its translational potential.

Unanswered Questions and Prospective Research Trajectories for this compound and ORL-1 Agonism

Despite advancements in understanding the ORL-1 system and the preclinical characterization of compounds like this compound, several questions persist, guiding future research directions.

A key area for prospective research is a more detailed elucidation of the precise mechanisms underlying the synergistic effects between ORL-1 and mu receptor activation in different pain states. How does ORL-1 activation modulate mu receptor signaling at the molecular and cellular levels? Are there specific neuronal populations or circuits where this synergy is particularly prominent?

Further research is needed to fully characterize the in vivo pharmacology of this compound across a broader spectrum of preclinical pain models, including those that more accurately reflect the complexity and multidimensional nature of human chronic pain nih.govfrontiersin.org. This includes evaluating its efficacy in models of inflammatory pain, cancer pain, and visceral pain, in addition to neuropathic pain.

Identifying and validating robust translational biomarkers for ORL-1 system engagement and therapeutic response in humans represents another critical research trajectory. This would facilitate clinical development and enable more personalized treatment approaches.

The potential of ORL-1 agonism to mitigate the adverse effects associated with mu opioid agonists, such as respiratory depression, constipation, and addiction liability, warrants further investigation. Preclinical studies specifically designed to assess these aspects for this compound are important.

Exploring the potential of this compound or other ORL-1 agonists in non-pain indications where the ORL-1 system is implicated, such as anxiety disorders, depression, or addiction, constitutes another prospective research avenue newdrugapprovals.orgnih.gov.

Finally, understanding the long-term effects of chronic ORL-1 activation and the potential for tolerance or dependence development is crucial for the clinical translation of this compound and other ORL-1 agonists.

These unanswered questions highlight the ongoing necessity for rigorous preclinical and translational research to fully realize the therapeutic potential of this compound and the broader class of ORL-1 agonists.

Compound Information

| Compound Name | PubChem CID |

| This compound | 24798598 |

Data Tables

However, we can summarize the key binding/agonism information:

| Target Receptor | This compound Activity | Notes |

| ORL-1 (NOP) | Potent Agonist | Also known as Nociceptin receptor ncats.iomedkoo.com |

| Mu Opioid Receptor | Agonist | May have synergistic effects with ORL-1 ncats.io |

This table summarizes the primary known receptor activities of this compound based on the provided search results. More detailed data on binding affinities (Ki) or functional activity (EC50) would typically be presented in comprehensive data tables within original research publications.

Q & A

Q. What are the primary pharmacological targets of Lexanopadol, and how do its mechanisms differ from classical opioid agonists?

this compound selectively targets the opioid receptor-like 1 (ORL-1), a nociceptin/orphanin FQ peptide receptor. Unlike traditional µ-opioid receptor agonists, ORL-1 activation modulates pain perception without typical opioid side effects like respiratory depression. Methodologically, researchers should employ radioligand binding assays (e.g., competitive displacement with labeled nociceptin) and functional assays (e.g., cAMP inhibition in transfected cell lines) to confirm target specificity and potency . Comparative studies should include parallel testing with µ-opioid agonists (e.g., morphine) to highlight mechanistic divergences.

Q. What in vitro assays are recommended for characterizing this compound’s receptor affinity and functional efficacy?

Key assays include:

- Radioligand Binding : Use [³H]-nociceptin in membrane preparations to quantify binding affinity (Ki).

- Functional Activity : Measure inhibition of forskolin-induced cAMP production in CHO-K1 cells expressing human ORL-1 receptors.

- Selectivity Profiling : Screen against panels of opioid and non-opioid receptors (e.g., δ/κ-opioid, serotonin) to rule off-target effects. Ensure assay reproducibility by adhering to standardized protocols for cell culture and data normalization .

Q. How can researchers validate the structural integrity of synthesized this compound batches?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural features. Compare spectral data with published reference standards. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Detailed protocols for compound characterization are outlined in medicinal chemistry guidelines .

Advanced Research Questions

Q. How should in vivo studies be designed to evaluate this compound’s analgesic efficacy while controlling for off-target effects?

- Model Selection : Use validated rodent models (e.g., chronic constriction injury for neuropathic pain) with age- and sex-matched controls.

- Dosage Optimization : Conduct dose-response studies to establish ED50 values, using pharmacokinetic (PK) data to align dosing intervals with plasma half-life.

- Control Groups : Include vehicle controls, positive controls (e.g., morphine), and ORL-1 antagonist co-administration to confirm mechanism specificity.

- Outcome Metrics : Combine behavioral assays (e.g., von Frey filament testing) with biomarkers (e.g., cerebrospinal fluid nociceptin levels). Adhere to ARRIVE guidelines for experimental transparency .

Q. What statistical methods resolve discrepancies in reported EC50 values across this compound studies?

- Source Analysis : Investigate variability from cell lines (e.g., receptor expression levels), assay conditions (e.g., buffer pH, temperature), or ligand batch differences.

- Meta-Analysis : Pool data from multiple studies using random-effects models to calculate weighted mean EC50 values.

- Sensitivity Testing : Apply nonlinear regression (e.g., four-parameter logistic curve fitting) with outlier detection (Grubbs’ test). Report confidence intervals and effect sizes to contextualize variability .

Q. How can researchers integrate multi-omics approaches to explore this compound’s systemic effects?

- Transcriptomics : Perform RNA sequencing on dorsal root ganglia post-treatment to identify ORL-1-mediated gene expression changes.

- Proteomics : Use LC-MS/MS to quantify nociceptin pathway proteins in plasma or tissue lysates.

- Data Integration : Apply pathway enrichment analysis (e.g., DAVID, KEGG) and machine learning (e.g., random forest) to identify synergistic targets. Validate findings with knock-out models or siRNA silencing .

Methodological Guidance for Data Interpretation

Q. What strategies mitigate bias in behavioral assays assessing this compound’s efficacy?

- Blinding : Implement double-blind protocols for treatment administration and data collection.

- Randomization : Use stratified randomization to allocate subjects across treatment groups.

- Reproducibility : Pre-register study designs (e.g., on Open Science Framework) and share raw data in public repositories. Cross-validate results in independent cohorts .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be applied to this compound studies?

- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate absorption (ka), distribution (Vd), and elimination (ke) parameters.

- Covariate Analysis : Investigate factors like body weight, sex, or genetic polymorphisms affecting PK variability.

- Simulation : Predict optimal dosing regimens using Monte Carlo simulations for target attainment (e.g., 90% receptor occupancy) .

Addressing Contradictory Findings

Q. How to reconcile conflicting reports on this compound’s efficacy in neuropathic vs. inflammatory pain models?

- Mechanistic Profiling : Compare ORL-1 receptor density and signaling pathways (e.g., MAPK vs. cAMP) across pain subtypes.

- Temporal Analysis : Evaluate time-dependent changes in receptor internalization or desensitization.

- Cross-Study Harmonization : Standardize pain induction methods (e.g., CFA vs. carrageenan) and outcome measures (e.g., mechanical vs. thermal hyperalgesia) in meta-analyses .

Q. What experimental controls validate this compound’s specificity in complex biological systems?

- Genetic Controls : Use ORL-1 knock-out mice or CRISPR-edited cell lines to confirm target dependency.

- Pharmacological Controls : Co-administer selective antagonists (e.g., J-113397) to block this compound’s effects.

- Off-Target Screening : Employ broad-scale receptorome profiling to detect interactions with non-opioid targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.